

# An In-depth Technical Guide to Bromo-PEG4bromide: Structure, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bromo-PEG4-bromide**, also known as 1,11-dibromo-3,6,9-trioxaundecane, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation and pharmaceutical sciences. Its tetraethylene glycol (PEG4) core imparts aqueous solubility and flexibility, while the terminal bromide groups serve as reactive handles for nucleophilic substitution reactions.[1] [2][3] This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and its pivotal role as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

# **Chemical Structure and Properties**

**Bromo-PEG4-bromide** is characterized by a linear 15-atom chain, comprising a PEG4 spacer flanked by two bromine atoms. The bromide (Br) atoms are excellent leaving groups, making the molecule highly susceptible to reaction with nucleophiles like amines and thiols.[1][2][4][5] This reactivity is fundamental to its utility in covalently linking different molecular entities.

## **Physicochemical Data**

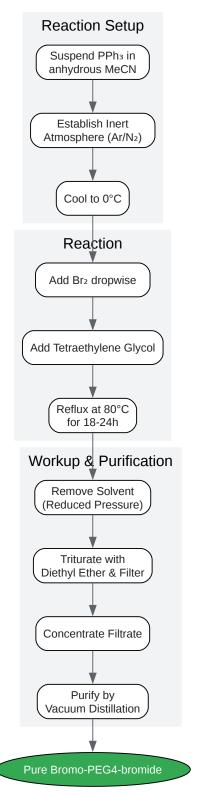


Property	Value	Reference
Chemical Formula	C10H20Br2O4	[1][6]
Molecular Weight	364.07 g/mol	[1][6][7]
CAS Number	57602-02-5	[1][6]
Appearance	Colorless to light yellow liquid	[6]
Purity	Typically ≥95%	[5]
Solubility	Soluble in water, DMSO, DMF, DCM	[8]
SMILES	BrCCOCCOCCOCCBr	[6]

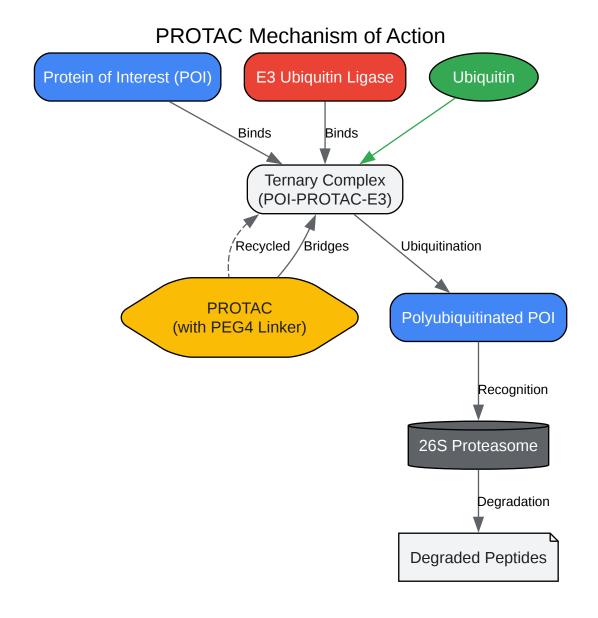
Below is a diagram representing the chemical structure of **Bromo-PEG4-bromide**.



#### Synthesis Workflow for Bromo-PEG4-bromide







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